Cas no 351421-96-0 (1-(pyridin-3-yl)cyclopropylmethanol)

1-(Pyridin-3-yl)cyclopropylmethanol is a versatile heterocyclic compound featuring a cyclopropylmethanol group attached to a pyridine ring at the 3-position. This structure imparts unique steric and electronic properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyridine moiety enhances solubility and reactivity, while the cyclopropane ring contributes to conformational rigidity, potentially improving binding affinity in target applications. Its functional groups allow for further derivatization, enabling the development of novel bioactive molecules. The compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors or receptor modulators. High purity grades are available to ensure reproducibility in research and industrial processes.
1-(pyridin-3-yl)cyclopropylmethanol structure
351421-96-0 structure
商品名:1-(pyridin-3-yl)cyclopropylmethanol
CAS番号:351421-96-0
MF:C9H11NO
メガワット:149.18974
CID:302915
PubChem ID:18408969

1-(pyridin-3-yl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

    • Cyclopropanemethanol,1-(3-pyridinyl)-
    • Cyclopropanemethanol, 1-(3-pyridinyl)- (9CI)
    • [1-(3-Pyridinyl)cyclopropyl]methanol
    • 1-(pyridin-3-yl)cyclopropylmethanol
    • Cyclopropanemethanol, 1-(3-pyridinyl)-
    • SCHEMBL7015186
    • (1-pyridin-3-ylcyclopropyl)methanol
    • FT-0752646
    • [1-(PYRIDIN-3-YL)CYCLOPROPYL]METHANOL
    • 351421-96-0
    • LTGLXQITFMSTLY-UHFFFAOYSA-N
    • 1-(3-Pyridinyl)cyclopropanemethanol
    • (1-Pyridin-3-yl-cyclopropyl)-methanol
    • DTXSID101294954
    • EN300-1851526
    • MDL: MFCD18968521
    • インチ: InChI=1S/C9H11NO/c11-7-9(3-4-9)8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2
    • InChIKey: LTGLXQITFMSTLY-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CN=C1)C2(CC2)CO

計算された属性

  • せいみつぶんしりょう: 149.08413
  • どういたいしつりょう: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

  • PSA: 33.12

1-(pyridin-3-yl)cyclopropylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1851526-1.0g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
1g
$1343.0 2023-05-26
Enamine
EN300-1851526-2.5g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
2.5g
$2631.0 2023-09-19
Enamine
EN300-1851526-0.05g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
0.05g
$1129.0 2023-09-19
Enamine
EN300-1851526-10.0g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
10g
$5774.0 2023-05-26
Enamine
EN300-1851526-5.0g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
5g
$3894.0 2023-05-26
Enamine
EN300-1851526-0.25g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
0.25g
$1235.0 2023-09-19
Enamine
EN300-1851526-0.1g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
0.1g
$1183.0 2023-09-19
Enamine
EN300-1851526-1g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
1g
$1343.0 2023-09-19
Enamine
EN300-1851526-10g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
10g
$5774.0 2023-09-19
Enamine
EN300-1851526-0.5g
[1-(pyridin-3-yl)cyclopropyl]methanol
351421-96-0
0.5g
$1289.0 2023-09-19

1-(pyridin-3-yl)cyclopropylmethanol 関連文献

1-(pyridin-3-yl)cyclopropylmethanolに関する追加情報

Comprehensive Overview of 1-(Pyridin-3-yl)cyclopropylmethanol (CAS No. 351421-96-0): Properties, Applications, and Research Insights

1-(Pyridin-3-yl)cyclopropylmethanol (CAS No. 351421-96-0) is a specialized organic compound featuring a unique molecular structure combining a pyridine ring with a cyclopropylmethanol moiety. This hybrid architecture endows it with distinct physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s heterocyclic framework and steric constraints have garnered attention for applications in drug discovery, particularly in modulating biological targets like kinases and GPCRs.

Recent trends in AI-driven molecular design and high-throughput screening have amplified interest in 1-(pyridin-3-yl)cyclopropylmethanol. Researchers frequently explore its structure-activity relationships (SAR) to optimize lead compounds for neurodegenerative diseases and metabolic disorders. Its logP and hydrogen-bonding capacity align with Lipinski’s Rule of Five, enhancing its druggability profile—a topic widely searched in computational chemistry forums.

The synthesis of 351421-96-0 typically involves Grignard reactions or cross-coupling methodologies, with yields optimized via microwave-assisted techniques—a hotspot in green chemistry discussions. Analytical characterization employs NMR, HPLC-MS, and X-ray crystallography, with spectral data often shared in open-access databases to accelerate collaborative research.

In material science, derivatives of 1-(pyridin-3-yl)cyclopropylmethanol demonstrate potential as ligands for metal-organic frameworks (MOFs), addressing queries on sustainable catalysis. Its thermal stability and solubility profiles are frequently compared to analogs like pyridine-3-carboxaldehyde in patent literature.

Regulatory and safety assessments highlight its compatibility with REACH and FDA guidelines, though users often search for handling precautions and storage conditions. Notably, its low ecotoxicity aligns with bio-based chemical trends, a key focus in ESG (Environmental, Social, Governance)-centric investments.

Future directions include exploring its enantioselective synthesis using biocatalysts—a rising topic in precision medicine. As demand grows for fragment-based drug design, 351421-96-0 serves as a versatile scaffold, bridging gaps between medicinal chemistry and bioinformatics.

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